molecular formula C10H11BrO3 B142156 Methyl-(3-bromomethyl)phenoxyacetate CAS No. 136645-26-6

Methyl-(3-bromomethyl)phenoxyacetate

Cat. No. B142156
M. Wt: 259.1 g/mol
InChI Key: RHYQCZSFWWWVTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the preparation of 2,4-dichlorophenyl-4-bromomethyl-phenoxyacetate involves the treatment of a related ester with NBS (N-Bromosuccinimide) . Similarly, the synthesis of p-Methoxy-α-bromoaceto phenone from p-methoxyacetophenone and bromine suggests that bromination is a common step in the synthesis of bromomethyl compounds . These methods could potentially be adapted for the synthesis of Methyl-(3-bromomethyl)phenoxyacetate.

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl-(3-bromomethyl)phenoxyacetate can be characterized using various spectroscopic techniques. For example, the structure of a synthesized compound was confirmed by IR, ^1H-NMR, and MS . X-ray crystallography is another powerful technique used to investigate molecular structures, as demonstrated by the characterization of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate .

Chemical Reactions Analysis

The reactivity of phenoxyacetate compounds can be influenced by substituents on the aromatic ring. The kinetics of the reaction of ethyl bromoacetate with substituted phenoxyacetate ions show that electron-releasing groups accelerate the reaction, while electron-withdrawing groups retard it . This suggests that the presence of a bromomethyl group in Methyl-(3-bromomethyl)phenoxyacetate would affect its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl-(3-bromomethyl)phenoxyacetate can be inferred from related compounds. For example, chromatographic techniques can be used for the analysis of chlorinated phenoxyacetic acids, which could be applicable to the analysis of Methyl-(3-bromomethyl)phenoxyacetate . The solubility, melting point, and other physical properties would be influenced by the presence of the bromomethyl and ester groups.

Relevant Case Studies

While no direct case studies on Methyl-(3-bromomethyl)phenoxyacetate are provided, the papers discuss related compounds and their applications. For instance, the synthesis of 3-methyl-phenoxyacetic acid catalyzed by cetyltrimethyl ammonium bromide and the characterization of a nitrogen-containing metabolite of a related compound provide insights into the potential environmental and biological relevance of such compounds.

Scientific Research Applications

Environmental Impact and Analytical Methods

Occurrence and Transformation of Phenoxy Acids in Aquatic Environments This review discusses the behavior of phenoxy acids in water, their presence in aquatic ecosystems, and their transformation in water environments. Phenoxy acids, due to their high solubility in water and low absorption in soil, are easily transported to surface and groundwater. The study highlights the importance of understanding the environmental impact of such compounds and the methods used for their analysis and removal from water bodies. Techniques such as hydrolysis, biodegradation, and photodegradation, with a focus on microbial decomposition, are pivotal in managing the environmental presence of phenoxy acids (Muszyński, Brodowska, & Paszko, 2019).

Analytical Techniques for Detection

Antibody-Based Methods for Environmental and Food Analysis This review elaborates on the use of antibodies as analytical tools in assays for environmental research, including the detection of phenoxyacetic acid herbicides. The development of immunoreagents for ELISA and immunosensor techniques highlights the significance of specific, sensitive methods for detecting environmental contaminants. Such methodologies could potentially be adapted for the specific detection and analysis of Methyl-(3-bromomethyl)phenoxyacetate in environmental and food matrices (Fránek & Hruška, 2018).

Pharmacological and Toxicological Studies

Hydroxyethylammonium Methylphenoxyacetate Immunomodulator and Adaptogen

A clinical review of hydroxyethylammonium methylphenoxyacetate, an adaptogenic immunomodulator with a complex mechanism, suggests its use in treating, preventing, and restoring health in cases of flu, cold, and post-COVID-19 asthenia. The study underscores the importance of exploring the pharmacological applications and safety profile of compounds related to Methyl-(3-bromomethyl)phenoxyacetate. Clinical trials demonstrate its effectiveness in various conditions, highlighting the potential for inclusion in complex rehabilitation programs (Rybachkova, 2022).

Safety And Hazards

Methyl-(3-bromomethyl)phenoxyacetate is considered hazardous. It has been assigned the signal word “Danger” and is associated with hazard statements H335 and H314 . These statements indicate that the compound may cause respiratory irritation and severe skin burns and eye damage .

properties

IUPAC Name

methyl 2-[3-(bromomethyl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-10(12)7-14-9-4-2-3-8(5-9)6-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYQCZSFWWWVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-(3-bromomethyl)phenoxyacetate

CAS RN

136645-26-6
Record name methyl 2-[3-(bromomethyl)phenoxy]acetate
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